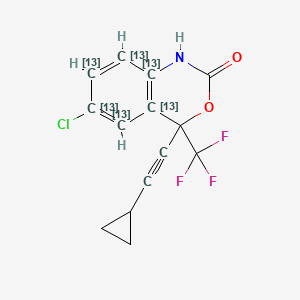
Efavirenz (13C)6
Overview
Description
Efavirenz (13C)6: is a labeled version of the antiretroviral medication Efavirenz, which is used to treat and prevent human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by blocking the function of reverse transcriptase, an enzyme crucial for the replication of HIV . The labeled version, this compound, contains six carbon-13 isotopes, which are used in scientific research to trace the metabolic pathways and interactions of the drug within biological systems.
Mechanism of Action
Target of Action
Efavirenz (13C)6 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection or prevent the spread of HIV . The primary target of Efavirenz is the reverse transcriptase enzyme , an essential viral enzyme that transcribes viral RNA into DNA . Efavirenz also targets abnormally overexpressed long interspersed nuclear element 1 (LINE-1) RT, which has been shown to be a promising anticancer agent for treating prostate and pancreatic cancers .
Mode of Action
Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) similar to zidovudine . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . The rate of Efavirenz phosphorylation varies, depending on cell type . The binding at the active site of RT involves unique steric interactions .
Biochemical Pathways
Efavirenz blocks the transcription of human immunodeficiency virus-1 (HIV-1) viral RNA into the genome of infected cells . This inhibition prevents the replication of the virus and its spread to other cells. In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of TNBC cell lines .
Pharmacokinetics
Efavirenz is well absorbed orally and has a relatively long plasma half-life of up to 55 hours, permitting once-daily administration . The bioavailability of Efavirenz is around 40-45% under fasting conditions . It is metabolized in the liver, primarily by CYP2B6 and CYP2A6 . The elimination of Efavirenz involves both renal (14-34%) and fecal (16-61%) excretion .
Result of Action
The inhibition of the reverse transcriptase enzyme by Efavirenz results in the prevention of HIV replication and its spread to other cells . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of TNBC cell lines .
Action Environment
The effectiveness of Efavirenz can be influenced by various environmental factors such as the presence of other medications, the patient’s genetic makeup, and the stage of the disease. For instance, polymorphisms in CYP2B6 can influence the metabolism of Efavirenz, thereby affecting its efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
This inhibition is dependent on the intracellular conversion of Efavirenz (13C)6 to its active triphosphorylated form . The rate of this phosphorylation varies depending on the cell type .
Cellular Effects
This compound has been shown to cause cell death and retard cell proliferation in a range of triple-negative breast cancer (TNBC) cell lines . It changes cell morphology to an epithelial-like phenotype . In addition, it has been associated with neurological and neuropsychiatric reactions ranging from transitory effects such as nightmares, dizziness, insomnia, nervousness, and lack of concentration, to more severe symptoms including depression, suicidal ideation, or even psychosis .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the function of reverse transcriptase . This enzyme is crucial for the replication of HIV, as it converts viral RNA into DNA. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading .
Temporal Effects in Laboratory Settings
The majority of Efavirenz-induced CNS effects appear early, even after a single dose, and mitigate within 1 month . In a substantial number of cases, effects such as abnormal dreams, anxiety, or depression persist for much longer periods and require a change of treatment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a better safety profile than Efavirenz . Therapeutic and supra-therapeutic doses of this compound induced very low mortality .
Metabolic Pathways
This compound is metabolized primarily by the Cytochrome P450 2B6 (CYP2B6) enzyme . This enzyme is responsible for the hydroxylation of Efavirenz to 8-hydroxyefavirenz, the most important of its metabolites .
Transport and Distribution
This compound has been shown to inhibit the uptake of metformin by OCT1-, OCT2- and MATE1-expressing MDCK cells and reduces transcellular transport of lamivudine across OCT1/OCT2- and MATE1-expressing MDCK monolayers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Efavirenz involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and can be performed in a flow reactor to achieve higher yields compared to batch processes . The intermediate formed is then subjected to trifluoroacetylation to produce the final product .
Industrial Production Methods: Industrial production of Efavirenz typically involves continuous flow chemistry to improve the selectivity and safety of the process. The use of flow reactors allows for better control over reaction conditions and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Efavirenz undergoes various chemical reactions, including:
Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common for Efavirenz.
Substitution: Substitution reactions can occur at the chloro or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Efavirenz (13C)6 is used extensively in scientific research, particularly in the following fields:
Chemistry: Used to study the metabolic pathways and interactions of Efavirenz in biological systems.
Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of Efavirenz.
Medicine: Used in clinical studies to monitor the drug’s behavior in the body and its efficacy in treating HIV.
Industry: Employed in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of Efavirenz
Comparison with Similar Compounds
Nevirapine: Another NNRTI used to treat HIV.
Delavirdine: An NNRTI with a similar mechanism of action.
Etravirine: A newer NNRTI with a broader spectrum of activity.
Comparison: Efavirenz is unique among NNRTIs due to its high potency and long half-life, which allows for once-daily dosing. It has been a primary first-line antiviral drug for over 15 years and is known for its effectiveness in combination therapy . newer drugs like Etravirine and integrase strand transfer inhibitors (INSTIs) are emerging as better alternatives due to fewer side effects and improved efficacy .
Properties
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i3+1,4+1,7+1,9+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-OMTIFVAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#CC2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261394-62-0 | |
| Record name | 1261394-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
amine hydrobromide](/img/structure/B1432238.png)
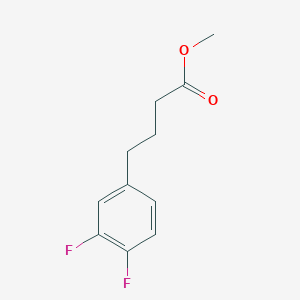

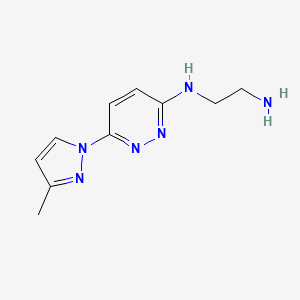

![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
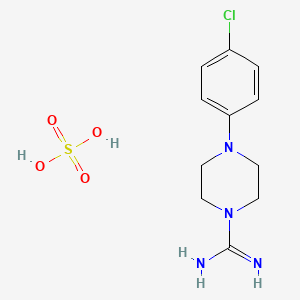
![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
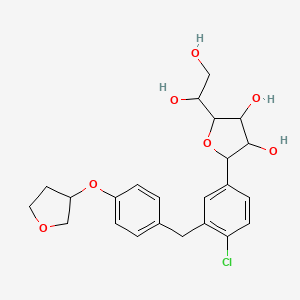
![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)
